molecular formula C17H18Cl2N4O B2438652 N-(2,5-dichlorophenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide CAS No. 2194848-27-4

N-(2,5-dichlorophenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide

Cat. No.: B2438652
CAS No.: 2194848-27-4
M. Wt: 365.26
InChI Key: VBYWDUFJUBZJLB-UHFFFAOYSA-N
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Description

N-(2,5-dichlorophenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide is a synthetic organic compound that belongs to the class of piperidine carboxamides. This compound is characterized by the presence of a dichlorophenyl group, a methylpyridazinyl group, and a piperidine ring. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dichlorophenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Dichlorophenyl Group: This step involves the substitution of hydrogen atoms on the phenyl ring with chlorine atoms using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the Methylpyridazinyl Group: The methylpyridazinyl group can be introduced through a coupling reaction using reagents like palladium catalysts.

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amidation reaction using amines and carboxylic acids or their derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dichlorophenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes and interactions.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2,5-dichlorophenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-dichlorophenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide
  • N-(2,5-dichlorophenyl)-1-(5-methylpyridazin-3-yl)piperidine-3-carboxamide
  • N-(3,5-dichlorophenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide

Uniqueness

N-(2,5-dichlorophenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide is unique due to the specific positioning of the dichlorophenyl and methylpyridazinyl groups, which may confer distinct biological activities and chemical properties compared to similar compounds.

Properties

IUPAC Name

N-(2,5-dichlorophenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18Cl2N4O/c1-11-4-7-16(22-21-11)23-8-2-3-12(10-23)17(24)20-15-9-13(18)5-6-14(15)19/h4-7,9,12H,2-3,8,10H2,1H3,(H,20,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBYWDUFJUBZJLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)N2CCCC(C2)C(=O)NC3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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